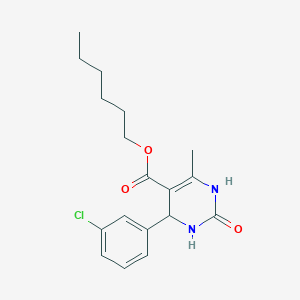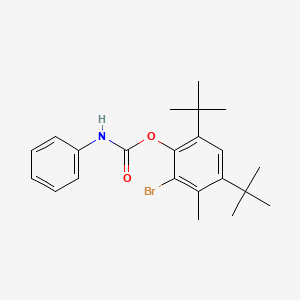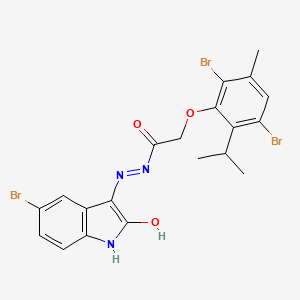![molecular formula C9H10ClN3O B5144038 2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5144038.png)
2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as albendazole alcohol, which is a metabolite of albendazole, an anthelmintic drug used to treat parasitic infections. The synthesis method of 2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol involves the reduction of albendazole sulfoxide using sodium borohydride.
Mécanisme D'action
The mechanism of action of 2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol is not fully understood. However, it is believed to exert its antiparasitic activity by binding to tubulin, a protein involved in the formation of microtubules. This binding disrupts the formation of microtubules, which is necessary for the survival of parasites. Additionally, 2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol has been shown to inhibit the growth of fungi by disrupting the synthesis of ergosterol, a component of fungal cell membranes.
Biochemical and Physiological Effects:
2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of parasites and fungi, as well as to have antitumor activity. Additionally, 2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol has been shown to have radioprotective effects and to modulate the immune system. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. Additionally, it has been extensively studied for its antiparasitic, antifungal, and antitumor activities, which makes it a useful tool for investigating these areas of research. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Orientations Futures
There are several future directions for research on 2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol. One area of research is the development of new antiparasitic, antifungal, and antitumor drugs based on the structure of this compound. Another area of research is the investigation of its potential as a radioprotective agent and as a modulator of the immune system. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action. Overall, 2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol has significant potential for future scientific research in various fields.
Méthodes De Synthèse
The synthesis of 2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol involves the reduction of albendazole sulfoxide using sodium borohydride. Albendazole sulfoxide is a prodrug that is converted to albendazole, an anthelmintic drug used to treat parasitic infections. The reduction of albendazole sulfoxide using sodium borohydride results in the formation of 2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol, which is a metabolite of albendazole.
Applications De Recherche Scientifique
2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol has potential applications in various scientific research fields. This compound has been studied for its antiparasitic, antifungal, and antitumor activities. It has also been investigated for its potential as a radioprotective agent and as a modulator of the immune system. Additionally, 2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-6-1-2-7-8(5-6)13-9(12-7)11-3-4-14/h1-2,5,14H,3-4H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHNSHMJBRVDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5143958.png)

![methyl 3-[2-(2,7-dimethoxy-9H-fluoren-9-ylidene)hydrazino]-2-thiophenecarboxylate](/img/structure/B5143962.png)

![1-(4-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143988.png)
![4-(3-nitrophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5144006.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5144015.png)
![3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine](/img/structure/B5144021.png)


![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5144030.png)
![methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5144043.png)

![(4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5144059.png)